2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide 2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797025-72-9
VCID: VC4246274
InChI: InChI=1S/C18H24ClNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3
SMILES: COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Cl
Molecular Formula: C18H24ClNO3S
Molecular Weight: 369.9

2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide

CAS No.: 1797025-72-9

Cat. No.: VC4246274

Molecular Formula: C18H24ClNO3S

Molecular Weight: 369.9

* For research use only. Not for human or veterinary use.

2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide - 1797025-72-9

Specification

CAS No. 1797025-72-9
Molecular Formula C18H24ClNO3S
Molecular Weight 369.9
IUPAC Name 2-chloro-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C18H24ClNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3
Standard InChI Key XPMBAIANYJICSG-UHFFFAOYSA-N
SMILES COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Cl

Introduction

Structural Features

  • Molecular Formula: The molecular formula for this compound would involve a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and sulfur atoms. Given the components, it would likely be in the form of C_{20}H_{26}ClN_{2}O_{3}S, although this needs confirmation through detailed structural analysis.

  • Stereochemistry: The compound includes a chiral center with specific stereochemistry (1R,3S,5r,7r), which is crucial for its biological activity and interactions.

  • Functional Groups: The presence of a benzenesulfonamide group and a methoxyadamantane moiety suggests potential for diverse chemical reactions and biological interactions.

Synthesis Pathways

The synthesis of 2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide would likely involve several steps, including:

  • Preparation of the Adamantane Moiety: This involves synthesizing the (1R,3S,5r,7r)-2-methoxyadamantan-2-yl group, which may require asymmetric synthesis techniques.

  • Formation of the Benzenesulfonamide Core: This typically involves reacting benzenesulfonyl chloride with an appropriate amine.

  • Coupling Reaction: The adamantane moiety would be attached to the benzenesulfonamide core through a suitable coupling reaction.

Biological Implications

While specific biological data for this compound is not available, related compounds with benzenesulfonamide and adamantane moieties have shown potential in various therapeutic areas:

  • Anticancer Activity: Some sulfonamide derivatives have demonstrated anticancer properties by inhibiting specific cellular pathways.

  • Infectious Diseases: Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses.

Research Findings and Data

Compound FeatureDescription
Molecular FormulaC_{20}H_{26}ClN_{2}O_{3}S (hypothetical)
Stereochemistry(1R,3S,5r,7r)
Functional GroupsBenzenesulfonamide, Methoxyadamantane
Synthesis PathwayMulti-step involving asymmetric synthesis and coupling reactions
Biological PotentialPotential anticancer, antiviral applications

Given the lack of direct research on 2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide, further studies are needed to elucidate its properties and applications fully.

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